1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine is a chemical compound characterized by its complex structure, which includes an indene core substituted with a 4-aminophenyl group and three methyl groups. Its molecular formula is with a molar mass of approximately 266.38 g/mol. The compound exhibits a predicted density of 1.091 g/cm³ and a boiling point of around 432.3 °C . This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural features.
Polyimide resins themselves typically don't have a specific mechanism of action in scientific research. Their value lies in their material properties that enable various functionalities in research endeavors.
For instance, polyimide films can be used as substrates for chromatography, a technique for separating and analyzing mixtures []. The chemical resistance of polyimides allows them to withstand the solvents used in chromatography.
The chemical reactivity of 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine can be explored through various synthetic pathways. It typically participates in reactions involving electrophilic aromatic substitution due to the presence of the amino group, which can act as a nucleophile. Additionally, it may undergo reduction or oxidation reactions depending on the conditions applied .
Key reactions include:
The synthesis of 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine typically involves multi-step organic synthesis techniques. Common methods include:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
The unique structure of 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine makes it suitable for various applications:
Interaction studies are essential for understanding how 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine interacts with biological targets. Preliminary studies suggest that this compound may interact with certain proteins or enzymes relevant in disease pathways, though detailed pharmacological profiles are still needed .
Several compounds share structural similarities with 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine. These include:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1-(4-methylphenyl)-1,3,3-trimethylindene | Methyl substitution instead of amino group | |
1-(phenyl)-1,3-dimethylindene | Lacks amino functionality; simpler structure | |
2-aminoindene derivatives | Varies | Amino group on different positions; varied biological activity |
The uniqueness of 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine lies in its specific combination of an amino group and multiple methyl substituents on the indene structure. This configuration may enhance its solubility and reactivity compared to other derivatives lacking these features .
1-(4-Aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione (PubChem CID: 6454485) is a polyimide resin with a unique molecular architecture combining aromatic amines and dianhydride moieties. Its structural complexity arises from the fusion of a substituted indene core (1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine) and a benzofuran-derived dianhydride (5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione). This compound belongs to the class of high-performance polymers renowned for exceptional thermal stability (>300°C), mechanical robustness, and chemical resistance, making it indispensable in aerospace, electronics, and composite materials.
The development of polyimide resins traces back to the mid-20th century, with early innovations focusing on dianhydride-diamine polycondensation reactions. The incorporation of methyl-substituted indenyl amines, such as 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine, emerged in the 1980s to enhance solubility and processability without compromising thermal properties. Parallel advances in dianhydride chemistry, particularly 4,4'-carbonyldiphthalic anhydride derivatives, enabled tailored crosslinking densities. The synergy between these components revolutionized high-temperature adhesives, as evidenced by patents from the 1990s.
Despite its industrial adoption, gaps persist in understanding structure-property relationships at the nanoscale. For instance, the role of methyl groups in suppressing chain mobility under thermal stress remains underexplored. Additionally, eco-friendly synthesis routes are needed to replace traditional solvents like chloroform and methanol. Emerging applications in biomedical engineering, such as drug delivery matrices, warrant investigation given the amine group's potential for functionalization.
Density Functional Theory represents a fundamental quantum mechanical approach for investigating the electronic structure and properties of complex organic molecules [4] [8]. For compounds containing both indene and benzofuran moieties, such as the target compound, Density Functional Theory calculations provide critical insights into molecular stability, electronic distribution, and chemical reactivity [8] [12].
The B3LYP functional, combined with polarized basis sets such as 6-31G(d,p) or 6-311G(d,p), has demonstrated reliable performance for geometry optimization of nitrogen-containing aromatic compounds [18] [23]. These calculations enable accurate determination of bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular structure [29] [30]. For the aminophenyl-indene component, typical Carbon-Nitrogen bond lengths range from 1.35 to 1.45 Ångströms, while Carbon-Carbon aromatic bonds typically measure 1.38 to 1.42 Ångströms [1] [2].
Electronic structure analysis through Density Functional Theory reveals the distribution of electron density across the molecule, particularly highlighting regions of high and low electron concentration [13] [16]. The HOMO-LUMO energy gap calculations provide essential information about molecular stability and reactivity, with typical values for aromatic amine systems ranging from 3.5 to 5.5 electron volts [13] [18]. Lower HOMO-LUMO gaps indicate increased chemical reactivity and potential for electronic transitions.
Table 1: Representative Density Functional Theory Calculated Properties
Property | Typical Range | Computational Method |
---|---|---|
HOMO Energy | -5.2 to -6.8 eV | B3LYP/6-31G(d,p) |
LUMO Energy | -1.0 to -2.5 eV | B3LYP/6-31G(d,p) |
HOMO-LUMO Gap | 3.5 to 5.5 eV | B3LYP/6-31G(d,p) |
Dipole Moment | 2.0 to 8.0 Debye | B3LYP/6-311G(d,p) |
Polarizability | 25 to 45 ų | CAM-B3LYP/6-31G(d,p) |
Molecular electrostatic potential mapping through Density Functional Theory calculations identifies nucleophilic and electrophilic sites within the molecule [18] [22]. The amino groups typically exhibit negative electrostatic potential values, indicating nucleophilic character, while carbonyl regions show positive potential values characteristic of electrophilic centers [12] [14].
Molecular Dynamics simulations provide dynamic information about molecular behavior in various environments, complementing static Density Functional Theory calculations [5] [23]. For organic compounds containing multiple aromatic rings and functional groups, these simulations reveal conformational flexibility, intermolecular interactions, and solvent effects [5] [11].
The OPLS-AA force field has proven effective for simulating organic molecules containing aromatic systems and amine functionalities [5] [23]. Simulation timescales typically range from 10 to 100 nanoseconds to capture meaningful conformational sampling and interaction dynamics [5]. Temperature effects are commonly studied at 298 Kelvin to represent standard conditions, though elevated temperatures may be employed to accelerate conformational transitions [5] [11].
Intermolecular interaction analysis through Molecular Dynamics simulations reveals hydrogen bonding patterns, π-π stacking interactions, and van der Waals forces [4] [5]. The amino groups can participate in hydrogen bonding as both donors and acceptors, with typical hydrogen bond lengths ranging from 1.8 to 2.2 Ångströms [5]. Aromatic ring systems exhibit π-π stacking interactions with distances typically between 3.3 and 3.8 Ångströms [4].
Table 2: Molecular Dynamics Simulation Parameters
Parameter | Typical Value | Simulation Conditions |
---|---|---|
Temperature | 298 K | NPT ensemble |
Pressure | 1 bar | Periodic boundary conditions |
Timestep | 1-2 femtoseconds | Verlet integration |
Simulation Length | 50-100 nanoseconds | Production phase |
Cutoff Distance | 12-15 Ångströms | Non-bonded interactions |
Solvent effects significantly influence molecular conformation and interaction patterns [5]. Water molecules form hydrogen bond networks around polar functional groups, while organic solvents may preferentially interact with aromatic regions through π-interactions [5] [11]. The radial distribution functions calculated from Molecular Dynamics trajectories quantify these solvent-solute interactions and provide insights into solvation shell structure [5].
Electronic structure calculations using Time-Dependent Density Functional Theory enable prediction of electronic transitions and optical properties [16] [17]. For compounds containing extended conjugated systems, these calculations reveal absorption wavelengths, oscillator strengths, and the nature of electronic excitations [16] [21]. The CAM-B3LYP functional demonstrates superior performance for charge-transfer transitions compared to conventional hybrid functionals [16] [17].
Reactivity descriptors derived from Density Functional Theory calculations provide quantitative measures of chemical reactivity [18] [22]. Global reactivity parameters include electronegativity, chemical hardness, and electrophilicity index, which characterize the overall reactivity of the molecule [18]. Local reactivity descriptors, such as Fukui functions and atomic charges, identify specific reactive sites within the molecular structure [18] [22].
Table 3: Electronic Structure and Reactivity Parameters
Descriptor | Definition | Computational Expression |
---|---|---|
Electronegativity | Electron attracting ability | χ = (IP + EA)/2 |
Chemical Hardness | Resistance to charge transfer | η = (IP - EA)/2 |
Electrophilicity Index | Electron accepting power | ω = χ²/2η |
Chemical Potential | Charge transfer tendency | μ = -χ |
Softness | Inverse of hardness | σ = 1/η |
The frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions [13] [18]. These orbitals govern chemical reactivity, with the highest occupied molecular orbital representing electron-donating capability and the lowest unoccupied molecular orbital indicating electron-accepting tendency [13]. The orbital overlap between different molecular fragments determines the strength of intramolecular interactions and conjugation effects [13] [16].
Charge transfer character analysis identifies the nature of electronic excitations as either local or charge-transfer transitions [16] [32]. Local excitations occur within individual chromophoric units, while charge-transfer excitations involve electron movement between different molecular regions [16] [21]. This information is crucial for understanding photochemical properties and electronic device applications [16] [32].
Thermodynamic property calculations through computational methods provide essential data for understanding molecular stability and phase behavior [19] [26]. Statistical mechanical approaches based on vibrational frequency calculations enable determination of enthalpy, entropy, and Gibbs free energy at various temperatures [19] [25]. The harmonic oscillator approximation typically provides accurate results for organic molecules at standard conditions [25] [26].
Heat capacity calculations reveal temperature-dependent thermal properties essential for process design and materials applications [19] [33]. The rigid rotor-harmonic oscillator model enables calculation of translational, rotational, and vibrational contributions to thermodynamic functions [19]. For complex organic molecules, low-frequency vibrational modes associated with molecular flexibility contribute significantly to entropy calculations [25] [26].
Table 4: Thermodynamic Properties from Computational Analysis
Property | Temperature Range | Typical Values | Computational Method |
---|---|---|---|
Heat Capacity | 298-1000 K | 200-400 J/mol·K | Frequency analysis |
Entropy | 298 K | 300-600 J/mol·K | Statistical mechanics |
Enthalpy of Formation | 298 K | Variable | Composite methods |
Gibbs Free Energy | 298-500 K | Variable | Thermodynamic cycles |
Kinetic modeling focuses on reaction pathways and activation energy calculations for chemical transformations [15] [20]. Transition state theory provides the framework for calculating reaction rate constants from activation energies and pre-exponential factors [15]. The Arrhenius equation relates reaction rates to temperature through the activation energy parameter [15] [20].
Reaction coordinate analysis through computational methods reveals the energy profile along reaction pathways [20] [34]. Intrinsic reaction coordinate calculations connect reactants, transition states, and products through minimum energy paths [34] [35]. These calculations identify rate-determining steps and provide insights into reaction mechanisms [20].
Table 5: Kinetic Parameters from Computational Studies
Parameter | Typical Range | Temperature Dependence | Calculation Method |
---|---|---|---|
Activation Energy | 50-200 kJ/mol | Weak | Transition state optimization |
Pre-exponential Factor | 10¹⁰-10¹⁵ s⁻¹ | Temperature dependent | Transition state theory |
Rate Constant | 10⁻⁶-10⁶ s⁻¹ | Exponential | Arrhenius equation |
Reaction Enthalpy | ±100 kJ/mol | Linear | Thermodynamic cycles |